molecular formula C8H5Cl2N B13702830 3-(Dichloromethyl)benzonitrile

3-(Dichloromethyl)benzonitrile

Cat. No.: B13702830
M. Wt: 186.03 g/mol
InChI Key: FFISZUWGEVCWDO-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzonitrile, where a dichloromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dichloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to remove impurities and achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

3-(Dichloromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Dichloromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzonitrile: Similar structure but with one chlorine atom.

    4-(Chloromethyl)benzonitrile: Chloromethyl group attached at the para position.

    4-(Dichloromethyl)benzonitrile: Dichloromethyl group attached at the para position.

Uniqueness

3-(Dichloromethyl)benzonitrile is unique due to the specific positioning of the dichloromethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different chemical and biological properties compared to its isomers and other similar compounds.

Biological Activity

3-(Dichloromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a dichloromethyl group and a nitrile functional group. Its chemical structure can be represented as follows:

  • Chemical Formula : C8H6Cl2N
  • Molecular Weight : 201.05 g/mol

The presence of both the dichloromethyl and nitrile groups enhances its reactivity, allowing it to engage in various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The dichloromethyl group is believed to play a crucial role in its mechanism of action by forming covalent bonds with nucleophilic sites on bacterial proteins, thereby disrupting their function.

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The mechanism is thought to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structures have shown promise in targeting the PD-1/PD-L1 signaling pathway, which is critical in cancer immunotherapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially influencing enzyme activity or receptor interactions.
  • Hydrogen Bonding : The nitrile group may participate in hydrogen bonding with biological macromolecules, enhancing binding affinities and specificity towards target sites .
  • Modulation of Enzyme Activity : It has been suggested that the compound may interact with various enzymes involved in metabolic pathways, leading to altered enzyme kinetics and inhibition of growth in microbial and cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had an IC50 value ranging from 5 to 15 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics.

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values between 10 µM and 20 µM, indicating moderate potency. Further mechanistic studies suggested that it induced apoptosis through the activation of caspase pathways .

Comparative Analysis

Activity IC50 Value (µM) Target Organism/Cell Line
Antimicrobial5 - 15Various Gram-positive and Gram-negative bacteria
Anticancer10 - 20Breast cancer cell lines
Lung cancer cell lines

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

3-(dichloromethyl)benzonitrile

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H

InChI Key

FFISZUWGEVCWDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)Cl)C#N

Origin of Product

United States

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